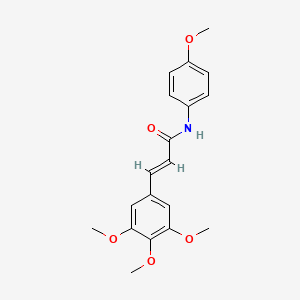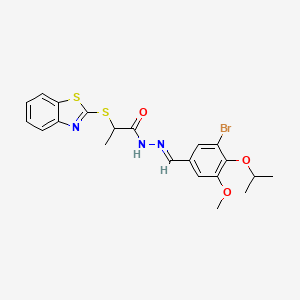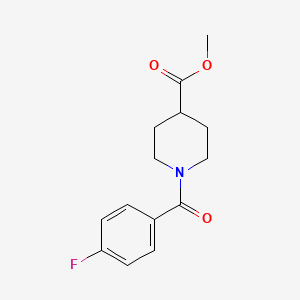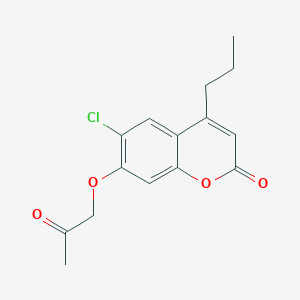
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the family of coumarin derivatives. It is widely used in scientific research due to its potential therapeutic properties. Cloricromene has been shown to possess anti-inflammatory, antithrombotic, and antioxidant activities.
Mechanism of Action
The exact mechanism of action of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has also been shown to inhibit platelet aggregation and to enhance the production of nitric oxide (NO), which plays a crucial role in regulating vascular tone.
Biochemical and Physiological Effects
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has also been shown to inhibit platelet aggregation and to enhance the production of NO, which plays a crucial role in regulating vascular tone. Additionally, 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been shown to possess antioxidant activity, which helps to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one in lab experiments is its well-established safety profile. 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been extensively studied and has been shown to have a low toxicity profile. Additionally, 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is readily available and can be easily synthesized in the lab.
One of the limitations of using 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. One area of research is the investigation of the effects of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one on different biological systems, including the cardiovascular system, the nervous system, and the immune system. Another area of research is the development of new synthetic analogs of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one with improved solubility and bioavailability. Additionally, the potential therapeutic applications of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one in the treatment of various diseases, including cancer and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is a synthetic compound that possesses potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antithrombotic, and antioxidant activities. 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been used in various scientific research studies to investigate its effects on different biological systems. Although the exact mechanism of action of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is not fully understood, it is believed to act through multiple pathways. There are several future directions for the study of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one, including the investigation of its effects on different biological systems and the development of new synthetic analogs with improved solubility and bioavailability.
Synthesis Methods
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one can be synthesized through a multistep process that involves the reaction of 4-hydroxycoumarin with 2-chloroacetyl chloride, followed by the reaction with propylamine and 2-oxopropyl acetate. The final product is obtained by the reaction of the intermediate with thionyl chloride. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antithrombotic, and antioxidant activities. 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been used in various scientific research studies to investigate its effects on different biological systems, including the cardiovascular system, the nervous system, and the immune system.
properties
IUPAC Name |
6-chloro-7-(2-oxopropoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4/c1-3-4-10-5-15(18)20-13-7-14(19-8-9(2)17)12(16)6-11(10)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXWGILMVLGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

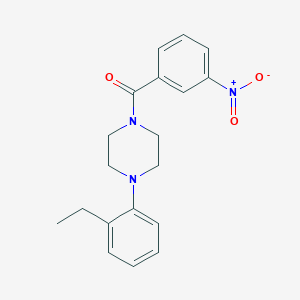
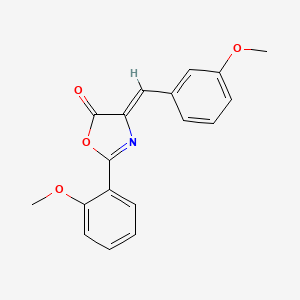

![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)


![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)
